1-(2,4-difluorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide
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Overview
Description
1-(2,4-Difluorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide is a complex organic compound characterized by its unique chemical structure, which includes multiple fluorine atoms and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core triazole ring. One common approach is the Hantzsch triazole synthesis , which involves the reaction of a hydrazine derivative with a diketone in the presence of a catalyst. The specific reagents and conditions can vary, but the process generally requires careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Advanced techniques like microwave-assisted synthesis and ultrasonic irradiation can also be employed to enhance reaction rates and improve product quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions . The presence of fluorine atoms makes it particularly reactive in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Addition Reactions: Reagents like hydrogen chloride (HCl) and hydrogen bromide (HBr) can be used for addition reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, as well as substituted derivatives with different functional groups.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry.
Biology: Its unique structure makes it a potential candidate for studying biological processes and interactions with biomolecules.
Medicine: The compound may have therapeutic potential, particularly in the development of new drugs targeting specific diseases.
Industry: It can be used in the production of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
1-(2,4-Difluorophenyl)piperazine
1-(2,4-Difluorophenyl)biguanide hydrochloride
1-(2,4-Difluorophenyl)ethan-1-one
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F5N4O/c1-9-23-15(25-26(9)14-6-5-11(18)8-13(14)19)16(27)24-12-4-2-3-10(7-12)17(20,21)22/h2-8H,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPPQUKWPYIXBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=C(C=C(C=C2)F)F)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F5N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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